molecular formula C34H20N2O2 B12689861 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione CAS No. 93963-00-9

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione

Cat. No.: B12689861
CAS No.: 93963-00-9
M. Wt: 488.5 g/mol
InChI Key: MRAYJMJHCRANJH-UHFFFAOYSA-N
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Description

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound with the molecular formula C34H20N2O2 and a molecular weight of 488.5 g/mol. This compound is known for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    13-chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione: A chlorinated derivative with similar structural features.

    Other anthraquinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93963-00-9

Molecular Formula

C34H20N2O2

Molecular Weight

488.5 g/mol

IUPAC Name

19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione

InChI

InChI=1S/C34H20N2O2/c1-16(2)23-14-26-22-10-8-19-11-18-7-9-20(37)13-24(18)33-29(19)34(22)36(35-33)27-15-28(38)31-21-6-4-3-5-17(21)12-25(23)32(31)30(26)27/h3-16H,1-2H3

InChI Key

MRAYJMJHCRANJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8

Origin of Product

United States

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